3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid
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Overview
Description
3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is a fluorinated organic compound that features a pyrazole ring substituted with difluoromethyl groups and a trifluorobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid typically involves the reaction of 3,5-bis(difluoromethyl)-1H-pyrazole with a suitable trifluorobutanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with the trifluorobutanoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(difluoromethyl)-1H-pyrazole: A precursor in the synthesis of the target compound.
4,4,4-Trifluorobutanoic acid: Another precursor used in the synthesis.
3,5-Bis(trifluoromethyl)pyrazole: A structurally similar compound with different substituents.
Uniqueness
3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is unique due to the presence of both difluoromethyl and trifluorobutanoic acid groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications where high fluorine content and stability are desired .
Properties
IUPAC Name |
3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7N2O2/c10-7(11)3-1-4(8(12)13)18(17-3)5(2-6(19)20)9(14,15)16/h1,5,7-8H,2H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERSQNCSENZOMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)F)C(CC(=O)O)C(F)(F)F)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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